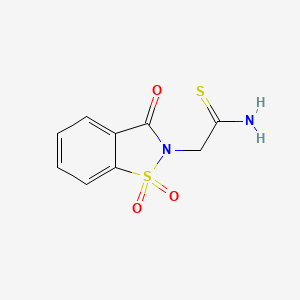

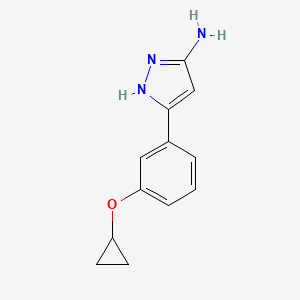

2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)ethanethioamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,2-Benzisothiazolin-3-One is a chemical compound with the molecular formula C7H5NOS. It is primarily used as an industrial biocide and preservative .

Molecular Structure Analysis

The molecular structure of 1,2-Benzisothiazolin-3-One consists of a benzene ring fused with an isothiazole ring. The isothiazole ring contains a nitrogen (N) and a sulfur (S) atom .Physical And Chemical Properties Analysis

This compound has a molecular weight of 151.1857. It has a density of 1.367g/cm3, a melting point of 154-158°C, a boiling point of 204.5°C at 760 mmHg, and a flash point of 77.5°C .科学的研究の応用

Polymeric Redox Systems for Lithium Secondary Batteries

A study by Uemachi, Iwasa, and Mitani (2001) introduced a new redox system, poly(1,4-phenylene-1,2,4-dithiazol-3′,5′-yl) (PPDTA), as a cathode material for high-capacity lithium secondary batteries. This system is synthesized from aromatic thioamides and offers high theoretical charge density, fast redox rates, and electrical conductivity due to its unique structural features, including the 1,2,4-dithiazolium ring and benzene. The study suggests that the compound's structure could enhance battery performance significantly (Uemachi, Iwasa, & Mitani, 2001).

Advancements in Organic Synthesis Techniques

Lahm and Opatz (2014) discussed the benzoxazol-2-yl- substituent's role as a removable activating and directing group in the Ir-catalyzed alkylation of C(sp(3))-H bonds adjacent to nitrogen in secondary amines. This finding is crucial for developing new synthetic pathways and understanding the influence of specific substituents on regioselectivity in organic reactions (Lahm & Opatz, 2014).

Photo-Physical Characteristics of Fluorescent Derivatives

Padalkar et al. (2011) synthesized novel 2-substituted benzimidazole, benzoxazole, and benzothiazole fluorescent derivatives, exploring their photo-physical properties. These compounds exhibit excited state intra-molecular proton transfer pathway with single absorption and dual emission characteristics, offering potential applications in fluorescent materials and sensors (Padalkar et al., 2011).

Supramolecular Gelators

Yadav and Ballabh (2020) synthesized and characterized a new series of N-(thiazol-2-yl) benzamide derivatives as supramolecular gelators, elucidating the role of methyl functionality and multiple non-covalent interactions on gelation behavior. This research contributes to the understanding of gelation mechanisms and the design of new gelator materials (Yadav & Ballabh, 2020).

作用機序

Safety and Hazards

1,2-Benzisothiazolin-3-One is labeled as harmful (Xn) and dangerous for the environment (N). Risk phrases associated with this compound include R22 (Harmful if swallowed), R38 (Irritating to skin), R41 (Risk of serious damage to eyes), R43 (May cause sensitization by skin contact), and R50 (Very toxic to aquatic organisms) .

将来の方向性

Given its effectiveness as a biocide, 1,2-Benzisothiazolin-3-One is widely used in various industries, including in the production of latex products, water-soluble resins, paints (latex paint), acrylic acid, polymers, polyurethane products, photographic washes, paper, ink, leather, and lubricating oil .

特性

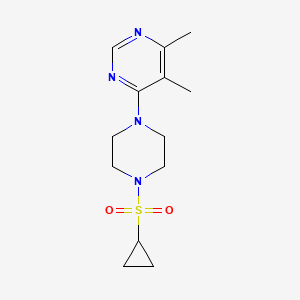

IUPAC Name |

2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)ethanethioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3S2/c10-8(15)5-11-9(12)6-3-1-2-4-7(6)16(11,13)14/h1-4H,5H2,(H2,10,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQCLLCFZVGSPRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=S)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-[(4-methoxycarbonylbenzoyl)carbamothioylamino]-4-methyl-5-propanoyloxythiophene-3-carboxylate](/img/structure/B2863554.png)

![2-Methyl-3-(1-phenylpyrazol-4-yl)-7-[(1-phenylpyrazol-4-yl)methoxy]chromen-4-one](/img/structure/B2863555.png)

![(Z)-4-benzoyl-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2863558.png)

![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(2-methoxybenzyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2863564.png)

![2-[[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(3-methylphenyl)butanamide](/img/structure/B2863572.png)

![1-[(3-Chloro-4-methoxyphenyl)acetyl]-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2863573.png)